molecular formula C45H55F4NO11 B1432210 Methoxytrityl-N-PEG8-TFP ester CAS No. 1334169-91-3

Methoxytrityl-N-PEG8-TFP ester

Cat. No.: B1432210
CAS No.: 1334169-91-3
M. Wt: 861.9 g/mol
InChI Key: NHQZKJJBMDCCLI-UHFFFAOYSA-N
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Description

Methoxytrityl-N-PEG8-TFP ester is a biochemical compound used primarily in proteomics research. It is known for its role in bioconjugation and solid-phase synthesis. The compound has the molecular formula C45H55F4NO11 and a molecular weight of 861.91 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxytrityl-N-PEG8-TFP ester involves the reaction of Methoxytrityl chloride with N-PEG8-TFP under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methoxytrityl-N-PEG8-TFP ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in organic solvents at room temperature.

    Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Major Products Formed

Scientific Research Applications

Methoxytrityl-N-PEG8-TFP ester has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and as a protecting group in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, for various studies.

    Medicine: Utilized in drug delivery systems and the development of therapeutic agents.

    Industry: Applied in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of Methoxytrityl-N-PEG8-TFP ester involves its ability to form stable covalent bonds with nucleophiles. This property makes it useful in bioconjugation, where it can link biomolecules to various substrates. The compound targets functional groups like amines and thiols, facilitating the formation of stable conjugates .

Comparison with Similar Compounds

Similar Compounds

  • Methoxytrityl-N-PEG4-TFP ester
  • Methoxytrityl-N-PEG6-TFP ester
  • Methoxytrityl-N-PEG12-TFP ester

Uniqueness

Methoxytrityl-N-PEG8-TFP ester is unique due to its specific PEG chain length, which provides optimal solubility and reactivity for certain applications. Compared to its analogs with shorter or longer PEG chains, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of bioconjugation and synthetic applications .

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55F4NO11/c1-52-38-14-12-37(13-15-38)45(35-8-4-2-5-9-35,36-10-6-3-7-11-36)50-17-19-54-21-23-56-25-27-58-29-31-60-33-32-59-30-28-57-26-24-55-22-20-53-18-16-41(51)61-44-42(48)39(46)34-40(47)43(44)49/h2-15,34,50H,16-33H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQZKJJBMDCCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55F4NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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